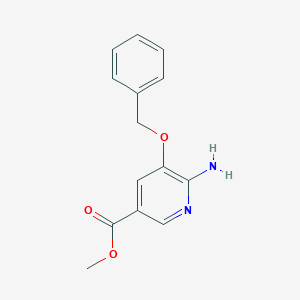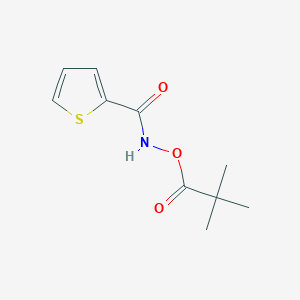![molecular formula C17H14N4O3S B13988616 3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid CAS No. 67066-04-0](/img/structure/B13988616.png)
3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, making it an interesting subject for chemical research.
Méthodes De Préparation
The synthesis of 2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with aromatic aldehydes under acidic conditions. The resulting intermediate is then reacted with aniline and phenyl groups to form the final compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Analyse Des Réactions Chimiques
2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into a more saturated form, potentially altering its chemical properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens.
Applications De Recherche Scientifique
2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid include other thiadiazole derivatives, such as:
- 2-[(E)-(3-anilino-4-methyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid
- 2-[(E)-(3-anilino-4-ethyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid These compounds share the thiadiazole ring but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of 2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid lies in its specific combination of aniline and phenyl groups, which confer distinct reactivity and potential uses.
Propriétés
Numéro CAS |
67066-04-0 |
|---|---|
Formule moléculaire |
C17H14N4O3S |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
3-[(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid |
InChI |
InChI=1S/C17H14N4O3S/c22-14(11-15(23)24)19-17-21(13-9-5-2-6-10-13)16(20-25-17)18-12-7-3-1-4-8-12/h1-10H,11H2,(H,18,20)(H,23,24) |
Clé InChI |
VIOFCRNPODHVGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NSC(=NC(=O)CC(=O)O)N2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)


![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)

![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)

![tert-Butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitrophenyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B13988588.png)





![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)
